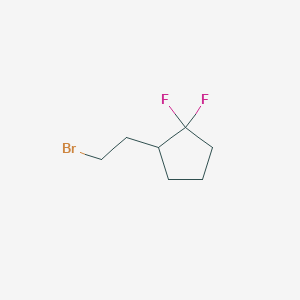

2-(2-Bromoethyl)-1,1-difluorocyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromoethyl)-1,1-difluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrF2/c8-5-3-6-2-1-4-7(6,9)10/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRUHYNGXBPAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 2-(2-Bromoethyl)-1,1-difluorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Bromoethyl)-1,1-difluorocyclopentane. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally related analogs, computational predictions, and established principles of organic chemistry to offer a detailed profile for researchers in drug discovery and development. The guide covers molecular and physical properties, predicted spectroscopic data, potential chemical reactivity, and generalized experimental protocols for synthesis and purification.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity. The gem-difluorocyclopentane moiety is a valuable scaffold in the design of novel therapeutic agents. This compound, with its reactive bromoethyl side chain, represents a versatile building block for the synthesis of more complex molecules through various coupling and substitution reactions. This guide aims to consolidate the available and predicted data for this compound to facilitate its use in research and development.

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C7H11BrF2 | Inferred |

| Molecular Weight | 213.06 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not Assigned | - |

| Predicted XlogP | ~3.1 | [PubChem][1] |

| Predicted Boiling Point | Higher than parent alkanes | [General][2] |

| Predicted Density | Higher than non-fluorinated analogs | [General][2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [General][2][3] |

Spectroscopic Data (Predicted)

Predictive models are crucial for the characterization of novel compounds. The following are expected spectroscopic features for this compound based on its structure and data from analogous compounds.

1H NMR

The proton NMR spectrum is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. Key expected shifts include:

-

-CH2Br (Bromoethyl group): ~3.4-3.6 ppm (triplet)

-

-CH2- (Ethyl group attached to ring): ~1.8-2.2 ppm (multiplet)

-

Cyclopentane ring protons: ~1.5-2.5 ppm (complex multiplets)

13C NMR

The carbon NMR spectrum will be characterized by the influence of the electronegative fluorine and bromine atoms.

-

C(F)2: ~120-130 ppm (triplet due to C-F coupling)

-

C-CH2CH2Br: ~35-45 ppm

-

-CH2Br: ~30-35 ppm

-

Other cyclopentane carbons: ~20-40 ppm

19F NMR

The fluorine NMR is a key technique for identifying fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms, likely appearing as a complex multiplet due to coupling with adjacent protons. Computational prediction methods can provide more precise estimates of the chemical shift.[4][5]

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). Key fragmentation patterns would likely involve the loss of Br, HBr, and cleavage of the ethyl side chain.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the presence of the bromoethyl group and the gem-difluorinated cyclopentane ring.

-

Nucleophilic Substitution: The primary bromide is susceptible to SN2 reactions with a variety of nucleophiles (e.g., amines, azides, cyanides, thiols), making it a valuable precursor for introducing diverse functional groups.

-

Grignard Reagent Formation: The bromoalkane can be converted to the corresponding Grignard reagent by reaction with magnesium, which can then be used in carbon-carbon bond-forming reactions.

-

Elimination Reactions: Under strongly basic conditions, elimination of HBr to form a vinyl group is a possible side reaction.

-

Stability: The gem-difluoro group is generally stable under a wide range of reaction conditions, providing metabolic stability in drug candidates.

The following diagram illustrates a general reaction pathway utilizing this compound as a building block.

References

- 1. PubChemLite - 3-(2-bromoethyl)-1,1-difluorocyclopentane (C7H11BrF2) [pubchemlite.lcsb.uni.lu]

- 2. brainkart.com [brainkart.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Predicted ¹H and ¹³C NMR Spectral Data for 2-(2-Bromoethyl)-1,1-difluorocyclopentane

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(2-Bromoethyl)-1,1-difluorocyclopentane. Due to the absence of experimentally acquired spectra in publicly available databases, this document leverages high-quality predictive algorithms to offer insights into the expected spectral characteristics of this molecule. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, calculated for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.51 | Triplet (t) | 2H | 6.8 | -CH₂Br |

| 2.20 - 2.05 | Multiplet (m) | 3H | - | -CH₂CH₂Br & -CH |

| 1.95 - 1.70 | Multiplet (m) | 4H | - | Cyclopentyl -CH₂ |

| 1.65 - 1.50 | Multiplet (m) | 2H | - | Cyclopentyl -CH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 124.5 (t, J=245 Hz) | >CF₂ |

| 45.1 | -CH |

| 38.2 | Cyclopentyl -CH₂ |

| 34.5 | -CH₂Br |

| 30.9 | -CH₂CH₂Br |

| 24.1 | Cyclopentyl -CH₂ |

Note: Predicted data was generated using online NMR prediction tools that employ a combination of established algorithms. While these predictions are generally reliable for small molecules, experimental verification is strongly recommended.

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound. Ensure the solvent is of high purity (≥99.8 atom % D).[2]

-

Dissolution and Transfer : Dissolve the sample in the deuterated solvent in a clean, dry vial. To ensure a homogeneous magnetic field, it is crucial to remove any solid particles.[3][4] Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3][4]

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern spectrometers can reference the spectra to the residual solvent peak (e.g., 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

NMR Data Acquisition

The following are general acquisition parameters that can be used as a starting point and should be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

-

Spectrometer Frequency : 400 MHz or higher

-

Pulse Program : Standard single-pulse experiment

-

Relaxation Delay (D1) : 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

-

Number of Scans (NS) : 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Spectral Width (SW) : A range of -2 to 12 ppm is typically adequate for most organic molecules.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency : 100 MHz or higher

-

Pulse Program : Standard proton-decoupled experiment

-

Acquisition Time (AQ) : 1-2 seconds

-

Relaxation Delay (D1) : 2 seconds

-

Number of Scans (NS) : This will vary significantly depending on the sample concentration and can range from several hundred to several thousand scans.

-

Spectral Width (SW) : A range of 0 to 220 ppm is standard for ¹³C NMR.[7]

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phase Correction : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing : The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

-

Integration : For ¹H NMR spectra, the relative areas of the signals are determined through integration to provide information on the relative number of protons giving rise to each signal.

Visualization of Structural-Spectral Relationships

The following diagram illustrates the logical connection between the different chemical environments within this compound and their corresponding predicted NMR signals.

Caption: Correlation of molecular fragments to predicted NMR signals.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. d-nb.info [d-nb.info]

Mass Spectrometry of 2-(2-Bromoethyl)-1,1-difluorocyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-(2-Bromoethyl)-1,1-difluorocyclopentane, a compound of interest in synthetic chemistry and drug development. This document outlines predicted fragmentation patterns, detailed experimental protocols for its analysis, and visual representations of analytical workflows and fragmentation pathways.

Introduction

This compound is a halogenated cyclic alkane. Its structure, containing both bromine and fluorine, presents a unique signature in mass spectrometry. Understanding its behavior under ionization is crucial for its identification, characterization, and quantification in complex matrices. This guide is intended to provide a comprehensive resource for researchers employing mass spectrometry in the analysis of this and structurally related compounds.

The presence of bromine, with its two primary isotopes 79Br and 81Br in nearly equal abundance (50.5% and 49.5%, respectively), results in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[1][2] Fluorine, being monoisotopic (19F), does not contribute to isotopic complexity but influences fragmentation pathways due to the high strength of the C-F bond.

Predicted Mass Spectrum and Fragmentation

Electron Ionization (EI) is a common technique for the analysis of volatile and thermally stable compounds like the target molecule.[3] Upon electron impact, the molecule is expected to ionize and subsequently fragment through several predictable pathways. The mass spectra of fluorocarbons can be complex and may exhibit a small or absent molecular ion peak.[4]

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their hypothetical relative abundances. This data is based on established fragmentation principles for halogenated cycloalkanes.

| m/z (79Br / 81Br) | Proposed Fragment Ion | Predicted Relative Abundance (%) | Notes on Fragmentation |

| 212 / 214 | [C7H11BrF2]+• | 5 | Molecular ion (M+•). Expected to be of low abundance. |

| 183 / 185 | [C6H8BrF]+ | 10 | Loss of CHF. |

| 133 | [C7H11F2]+ | 60 | Loss of Br radical (dehalogenation). A common pathway for brominated compounds.[5] |

| 111 / 113 | [C2H4Br]+ | 40 | Cleavage of the C-C bond between the ring and the ethyl side chain. |

| 105 | [C5H6F2]+• | 30 | Loss of C2H5Br from the molecular ion. |

| 101 | [C5H8F2]+• | 20 | Loss of the bromoethyl side chain. |

| 81 | [C5H6F]+ | 70 | A key fragment arising from the cyclopentyl ring. |

| 69 | [C5H9]+ | 100 | Base peak, corresponding to the cyclopentyl cation after loss of halogens and the side chain. |

| 41 | [C3H5]+ | 50 | Common fragment in aliphatic systems. |

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is based on standard practices for the analysis of halogenated organic compounds.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Working Solutions: Serially dilute the stock solution to prepare working solutions in the range of 1-100 µg/mL.

-

Matrix Matching: If analyzing in a complex matrix (e.g., biological fluids, environmental samples), prepare calibration standards in a blank matrix to account for matrix effects.

Instrumentation and Analytical Conditions

-

Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode for low concentrations.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[6]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Solvent Delay: 3 minutes.

-

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the analysis.

Caption: Predicted EI fragmentation pathway of this compound.

Caption: General workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound is characterized by predictable fragmentation patterns dominated by the loss of the bromine atom and cleavage of the ethyl side chain. The distinct isotopic signature of bromine provides a key confirmation of its presence in fragment ions. The experimental protocol outlined in this guide provides a robust starting point for the reliable identification and characterization of this molecule. The provided visualizations offer a clear overview of the expected fragmentation and the analytical process. This technical guide serves as a valuable resource for scientists engaged in the analysis of novel halogenated compounds within the pharmaceutical and chemical industries.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. web.uvic.ca [web.uvic.ca]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. [1702.02323] Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry [arxiv.org]

Stability and storage conditions for 2-(2-Bromoethyl)-1,1-difluorocyclopentane

An In-depth Technical Guide on the Stability and Storage of 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is not publicly available. This guide is based on the chemical properties of its constituent functional groups—a primary bromoalkane and a gem-difluorinated cyclopentane ring—and established principles of chemical stability testing. All recommendations and protocols should be adapted and validated through empirical studies.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science as a synthetic building block. The presence of both a reactive bromoethyl group and a stable difluorocyclopentane moiety gives it a unique chemical profile. Understanding the stability and appropriate storage conditions of this molecule is critical for ensuring its integrity in experimental settings and for predicting its shelf-life, which are crucial aspects of drug development and chemical research. This document provides a technical overview of its predicted stability, potential degradation pathways, recommended storage conditions, and standardized protocols for empirical stability assessment.

Predicted Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the carbon-bromine (C-Br) bond, which is the most labile part of the molecule. The gem-difluoro group is highly stable due to the strength of the carbon-fluorine (C-F) bond and generally increases the thermal and chemical stability of the cyclopentane ring.[1][2] However, the electron-withdrawing nature of the CF₂ group may influence the reactivity of the adjacent bromoethyl side chain.

The following degradation pathways are predicted based on the known reactivity of bromoalkanes:

-

Hydrolytic Degradation: The C-Br bond is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding alcohol, 2-(2-hydroxyethyl)-1,1-difluorocyclopentane.[3][4][5] This reaction can be catalyzed by acidic or basic conditions.[5]

-

Elimination: In the presence of a base, an E2 elimination reaction can occur, removing hydrogen bromide (HBr) to yield 1,1-difluoro-2-vinylcyclopentane.

-

Photodegradation: C-Br bonds can be cleaved by exposure to light, particularly UV radiation, through a radical mechanism. This can lead to a complex mixture of degradation products.

-

Thermal Degradation: Elevated temperatures can provide the energy needed to overcome the activation barrier for elimination or substitution reactions and may lead to decomposition.

-

Oxidative Degradation: While the alkane structure is generally robust against oxidation, strong oxidizing agents could potentially lead to degradation, although this is considered a less likely pathway under typical storage conditions.

These potential pathways are visualized in the diagram below.

Recommended Storage, Handling, and Incompatibilities

To minimize degradation and maintain the purity of this compound, proper storage and handling are essential. The following conditions are recommended based on guidelines for similar halogenated organic compounds.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Refrigeration slows down the rates of potential hydrolytic and elimination reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Container | Tightly sealed amber glass vial or bottle | Prevents exposure to moisture and protects the compound from light to avoid photolytic degradation. |

| Environment | Store in a dry, well-ventilated place | Avoids moisture and ensures safe dispersal of any potential vapors. |

Handling and Incompatibilities

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Incompatible Materials: The compound should be stored away from strong bases, strong oxidizing agents, and strong reducing agents to prevent vigorous and potentially hazardous reactions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a Forced Degradation Study (also known as stress testing) is recommended.[6][7] This involves subjecting the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[6][7]

Objective

To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.

Materials and Equipment

-

This compound

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

-

Stress Agents: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3%)

-

Equipment: HPLC system with UV and/or Mass Spectrometry (MS) detector, pH meter, calibrated oven, photostability chamber, analytical balance, volumetric flasks, vials.

Experimental Workflow and Procedure

The general workflow for a forced degradation study is outlined below.

Detailed Stress Conditions

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 N HCl.

-

Heat the solution at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound and add 0.1 N NaOH.

-

Keep at room temperature or gently heat (e.g., 40°C), monitoring for degradation due to the higher reactivity of bromoalkanes with bases.

-

Withdraw aliquots, neutralize with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound and add 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for up to 24 hours.

-

Withdraw aliquots at various time points for analysis.

-

-

Thermal Degradation:

-

Store the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).

-

Store a solution of the compound at the same temperature.

-

Analyze samples at set intervals.

-

-

Photostability:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

-

Data Analysis

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[8] Analyze all stressed samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector or MS is crucial to ensure peaks are homogeneous.

Summary of (Hypothetical) Stability Data

The results from the forced degradation studies should be summarized in a clear, tabular format for easy comparison. The table below serves as a template for presenting such data.

| Stress Condition | Time | % Degradation of Parent Compound | Number of Degradants | Major Degradant Peak (RT) |

| 0.1 N HCl (60°C) | 24h | e.g., 8.5% | e.g., 1 | e.g., 4.2 min |

| 0.1 N NaOH (40°C) | 8h | e.g., 15.2% | e.g., 2 | e.g., 7.1 min |

| 3% H₂O₂ (RT) | 24h | e.g., <1% | e.g., 0 | N/A |

| Heat (80°C, solid) | 7 days | e.g., 2.1% | e.g., 1 | e.g., 7.1 min |

| Photolysis (ICH) | - | e.g., 11.8% | e.g., 3 | e.g., 5.5 min |

Conclusion

While specific stability data for this compound is not available, a comprehensive stability profile can be predicted based on its chemical structure. The primary C-Br bond is the most likely site of degradation via hydrolysis and elimination. Therefore, the compound should be stored under refrigerated (2-8°C), dry, and dark conditions, away from bases and other reactive materials. The provided forced degradation protocol offers a robust framework for researchers to empirically determine the stability of this molecule, identify potential degradants, and develop a validated, stability-indicating analytical method, which is a critical step in its potential application in drug development and other scientific fields.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]

- 5. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. pharmtech.com [pharmtech.com]

Technical Guide: 2-(2-Bromoethyl)-1,1-difluorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)-1,1-difluorocyclopentane, a fluorinated cyclopentane derivative of potential interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific compound, this guide also includes information on its isomer, 3-(2-Bromoethyl)-1,1-difluorocyclopentane, and a potential precursor, 2-Bromo-1,1-difluorocyclopentane, to provide a contextual understanding. A proposed synthetic pathway for the target molecule is also detailed, accompanied by a workflow diagram.

Compound Identification and Properties

A definitive CAS number for this compound is not currently available in public databases. However, data for structurally related compounds have been compiled to offer insights into its potential characteristics.

Target Compound: this compound (Hypothetical Data)

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrF₂ | - |

| Molecular Weight | 213.06 g/mol | - |

| CAS Number | Not Available | - |

Isomer: 3-(2-Bromoethyl)-1,1-difluorocyclopentane

While no experimental data is available, predicted data for this isomer is accessible.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrF₂ | PubChem |

| Molecular Weight | 213.06 g/mol | PubChem |

| CAS Number | Not Available | - |

| Predicted XLogP3 | 3.1 | PubChem |

Potential Precursor: 2-Bromo-1,1-difluorocyclopentane

This commercially available compound serves as a potential starting material for the synthesis of the target molecule.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₅H₇BrF₂ | [1][2] |

| Molecular Weight | 185.01 g/mol | [2] |

| CAS Number | 2303705-25-9 | [1][2] |

| Boiling Point | 129.8 ± 40.0 °C at 760 mmHg | [1] |

| Storage | Sealed in dry, 2-8°C | [2] |

Proposed Synthesis of this compound

As no specific synthesis for this compound has been reported, a hypothetical two-step synthetic route is proposed, starting from the commercially available 2-Bromo-1,1-difluorocyclopentane.

Proposed Experimental Protocol

Step 1: Vinylation of 2-Bromo-1,1-difluorocyclopentane

This step involves a cross-coupling reaction to introduce a vinyl group at the 2-position of the cyclopentane ring.

-

Reaction: Stille or Suzuki cross-coupling.

-

Reagents:

-

2-Bromo-1,1-difluorocyclopentane (1 equivalent)

-

Vinyltributyltin (for Stille) or a vinylboronic acid derivative (for Suzuki) (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Solvent: Anhydrous toluene or dioxane.

-

-

Procedure:

-

To a solution of 2-Bromo-1,1-difluorocyclopentane in the chosen solvent, add the vinylating agent and the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (for Stille) or a suitable workup for the Suzuki coupling.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Vinyl-1,1-difluorocyclopentane.

-

Step 2: Hydrobromination of 2-Vinyl-1,1-difluorocyclopentane

This step involves the addition of hydrogen bromide across the vinyl group's double bond to form the desired bromoethyl group. An anti-Markovnikov addition is desired to obtain the primary bromide.

-

Reaction: Radical-mediated hydrobromination.

-

Reagents:

-

2-Vinyl-1,1-difluorocyclopentane (1 equivalent)

-

Hydrogen bromide (HBr) solution in acetic acid or as a gas.

-

Radical initiator (e.g., benzoyl peroxide or AIBN, 0.1 equivalents).

-

-

Procedure:

-

Dissolve 2-Vinyl-1,1-difluorocyclopentane in a suitable solvent (e.g., a non-polar solvent like hexane).

-

Add the radical initiator to the solution.

-

Bubble HBr gas through the solution or add a solution of HBr in acetic acid at 0°C.

-

Allow the reaction to proceed for several hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Visualizations

Logical Relationship of Related Compounds

Caption: Relationship between the target compound and its relatives.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Conclusion

While this compound is a compound for which specific experimental data and a CAS number are not yet publicly documented, this guide provides valuable context through the analysis of related compounds. The proposed synthetic pathway, starting from a commercially available precursor, offers a viable route for its preparation in a laboratory setting. Further research is warranted to synthesize and characterize this molecule to explore its potential applications in drug discovery and materials science.

References

Technical Guide: Physicochemical Properties of 2-(2-Bromoethyl)-1,1-difluorocyclopentane and Related Isomers

To the intended audience of researchers, scientists, and drug development professionals: This document addresses the request for an in-depth technical guide on 2-(2-Bromoethyl)-1,1-difluorocyclopentane. A comprehensive search of publicly available scientific databases and chemical catalogs did not yield specific experimental data, detailed synthesis protocols, or biological pathway information for this particular positional isomer.

The following data pertains to the closely related positional isomer, 3-(2-Bromoethyl)-1,1-difluorocyclopentane . While the molecular formula and weight are identical, other physicochemical and biological properties may vary. This information is provided for comparative and informational purposes.

Data Presentation: Physicochemical Properties

The quantitative data for the positional isomer, 3-(2-Bromoethyl)-1,1-difluorocyclopentane, is summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrF₂ | PubChem[1] |

| Monoisotopic Mass | 212.00122 Da | PubChem[1] |

| InChI | InChI=1S/C7H11BrF2/c8-4-2-6-1-3-7(9,10)5-6/h6H,1-5H2 | PubChem[1] |

| InChIKey | UWKJMWJJANCKJU-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1CC(CC1CCBr)(F)F | PubChem[1] |

| Predicted XlogP | 3.1 | PubChem[1] |

Experimental Protocols

Detailed and validated experimental protocols for the synthesis of this compound are not available in the reviewed literature. The synthesis of fluorinated and brominated alicyclic compounds often involves multi-step processes that may include:

-

Fluorination: Introduction of the gem-difluoro group onto a cyclopentanone precursor, often using reagents like diethylaminosulfur trifluoride (DAST).

-

Elaboration of the Side Chain: Introduction of a two-carbon side chain, for example, via a Grignard reaction or Wittig reaction on a suitable cyclopentanone derivative.

-

Bromination: Conversion of a terminal functional group (e.g., a hydroxyl group) on the ethyl side chain to a bromide, typically using reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).

The specific reaction conditions, yields, and purification methods would require experimental development and validation for this particular target molecule.

Signaling Pathways and Biological Activity

No information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound was found. The introduction of gem-difluoro groups is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, without experimental data, any potential biological role remains speculative.

Visualization of Workflows and Pathways

As no specific experimental workflows or biological signaling pathways involving this compound have been documented in the literature, a meaningful and accurate diagram cannot be generated at this time. A hypothetical workflow would not meet the technical and factual requirements for this guide.

The diagram below illustrates a generalized, conceptual workflow for the synthesis of a substituted difluorocyclopentane derivative, as described in the Experimental Protocols section. This is a representative example and not a validated protocol for the target molecule.

Caption: Conceptual synthetic workflow for a difluorocyclopentane derivative.

References

Methodological & Application

Application Notes and Protocols: Use of 2-(2-Bromoethyl)-1,1-difluorocyclopentane in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)-1,1-difluorocyclopentane is a valuable fluorinated building block for the introduction of the 1,1-difluorocyclopentyl motif into a variety of molecular scaffolds. The presence of the gem-difluoro group can significantly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the application of this compound in nucleophilic substitution reactions to generate a range of functionalized derivatives.

The primary bromoethyl group of this reagent allows for facile displacement by a variety of nucleophiles, providing access to amines, ethers, thioethers, azides, and other valuable intermediates for drug discovery and development. It should be noted that the electron-withdrawing nature of the adjacent gem-difluoro moiety may influence the reactivity of the alkyl bromide, potentially requiring slightly more forcing conditions compared to its non-fluorinated analogs.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes representative reaction conditions and outcomes for the nucleophilic substitution of this compound with various nucleophiles. These are generalized conditions based on analogous reactions with primary alkyl bromides. Actual yields may vary depending on the specific nucleophile and reaction optimization.

| Entry | Nucleophile (Nu-H) | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |

| 1 | Ammonia | NH₃ (in solution) | Methanol | 80 | 24 | 2-(1,1-Difluorocyclopentyl)ethan-1-amine | 65-75 |

| 2 | Benzylamine | PhCH₂NH₂ | Acetonitrile | 80 | 12 | N-Benzyl-2-(1,1-difluorocyclopentyl)ethan-1-amine | 80-90 |

| 3 | Phenol | Phenol | K₂CO₃, Acetone | 60 | 16 | 1-(2-Phenoxyethyl)-1,1-difluorocyclopentane | 70-85 |

| 4 | Sodium methoxide | NaOMe | Methanol | 25 | 6 | 1-(2-Methoxyethyl)-1,1-difluorocyclopentane | 85-95 |

| 5 | Thiophenol | Thiophenol | K₂CO₃, DMF | 25 | 4 | 1-(2-(Phenylthio)ethyl)-1,1-difluorocyclopentane | 90-98 |

| 6 | Sodium azide | NaN₃ | DMF | 50 | 12 | 1-(2-Azidoethyl)-1,1-difluorocyclopentane | 85-95 |

Experimental Protocols

Protocol 1: Synthesis of 2-(1,1-Difluorocyclopentyl)ethan-1-amine (Table Entry 1)

Materials:

-

This compound

-

Ammonia in Methanol (7 N solution)

-

Pressure vessel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

In a pressure vessel, dissolve this compound (1.0 eq) in a 7 N solution of ammonia in methanol (20 eq).

-

Seal the vessel and heat the reaction mixture to 80°C for 24 hours.

-

Cool the reaction mixture to room temperature and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired primary amine.

Protocol 2: Synthesis of 1-(2-Phenoxyethyl)-1,1-difluorocyclopentane (Table Entry 3)

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Reflux condenser

-

Standard glassware for extraction and purification

Procedure:

-

To a solution of phenol (1.2 eq) in acetone, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (60°C) and maintain for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1 M NaOH solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the target ether.

Protocol 3: Synthesis of 1-(2-(Phenylthio)ethyl)-1,1-difluorocyclopentane (Table Entry 5)

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Standard glassware for extraction and purification

Procedure:

-

To a solution of thiophenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Mandatory Visualizations

Caption: General workflow for nucleophilic substitution reactions.

Caption: Factors influencing nucleophilic substitution outcomes.

Application Notes and Protocols: 2-(2-Bromoethyl)-1,1-difluorocyclopentane as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties. The gem-difluoroalkyl motif, in particular, is a valuable bioisostere for carbonyl groups and other functionalities, capable of enhancing metabolic stability, modulating pKa, and influencing compound conformation.[1] 2-(2-Bromoethyl)-1,1-difluorocyclopentane emerges as a promising, yet underexplored, building block that combines the benefits of a difluorinated scaffold with a reactive handle for diverse chemical elaborations. This document provides an overview of its potential applications, key reactions, and generalized protocols for its use in the synthesis of novel bioactive molecules.

The 1,1-difluorocyclopentane moiety offers a unique combination of lipophilicity and polarity, contributing to improved pharmacokinetic profiles. The bromoethyl side chain provides a reactive site for the introduction of a wide array of functional groups through nucleophilic substitution, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable tool for addressing several challenges in drug discovery:

-

Bioisosteric Replacement: The 1,1-difluorocyclopentane group can serve as a non-hydrolyzable and metabolically robust mimic of a cyclopentanone or other cyclic ketone moieties. This replacement can lead to compounds with improved metabolic stability and oral bioavailability.

-

Scaffold Hopping and Analogue Synthesis: The building block allows for the exploration of novel chemical space by providing a unique difluorinated cyclopentyl core. The bromoethyl arm facilitates the synthesis of diverse analogues of known active compounds, enabling fine-tuning of their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Introduction of Favorable Physicochemical Properties: The presence of two fluorine atoms can lower the pKa of nearby basic groups and influence the conformation of the molecule, potentially leading to enhanced target binding affinity and selectivity.[1]

-

Access to Novel Chemical Matter: As a less-explored building block, it provides an opportunity to generate novel compounds with unique pharmacological profiles, potentially leading to first-in-class therapeutics.

General Reaction Scheme

The primary utility of this compound in synthesis is its reaction with various nucleophiles to form a new carbon-heteroatom or carbon-carbon bond.

Caption: General nucleophilic substitution reaction.

Experimental Protocols

Protocol 1: N-Alkylation of Heterocycles

This protocol describes a general procedure for the reaction of this compound with a nitrogen-containing heterocycle.

Workflow:

Caption: Workflow for N-alkylation.

Materials:

-

This compound

-

Heterocycle (e.g., imidazole, pyrazole, indole)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

-

Solvent (e.g., DMF, acetonitrile, THF)

-

Ethyl acetate

-

Saturated aqueous NaCl solution

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of the heterocycle (1.0 eq.) and a base (1.2-2.0 eq.) in the chosen solvent, add this compound (1.1 eq.).

-

Heat the reaction mixture to 60-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: O-Alkylation of Phenols

This protocol outlines a general method for the synthesis of aryl ethers using this compound.

Materials:

-

This compound

-

Phenol derivative

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., acetone, DMF)

-

Diethyl ether

-

1 M NaOH solution

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the phenol (1.0 eq.) and base (1.5 eq.) in the chosen solvent.

-

Add this compound (1.2 eq.) to the mixture.

-

Heat the reaction to reflux and monitor by TLC or LC-MS.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Wash the organic layer with 1 M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate.

-

Purify the product via silica gel column chromatography.

Protocol 3: S-Alkylation of Thiols

This protocol provides a general procedure for the synthesis of thioethers from this compound.

Materials:

-

This compound

-

Thiol derivative

-

Base (e.g., NaH, K₂CO₃)

-

Solvent (e.g., THF, DMF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of the thiol (1.0 eq.) in the chosen solvent, add the base (1.1 eq.) at 0 °C.

-

Stir the mixture for 15-30 minutes, then add this compound (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate.

-

Purify the crude thioether by silica gel column chromatography.

Quantitative Data from Analogous Systems

As specific data for reactions involving this compound is limited, the following table presents representative yields from reactions with structurally similar bromo-difluoroalkanes to provide an expectation of efficiency.

| Nucleophile Class | Representative Nucleophile | Product Type | Typical Yield (%) | Reference |

| N-Heterocycle | Indole | N-Alkylated Indole | 75-90 | Inferred from similar alkylations |

| Phenol | 4-Methoxyphenol | Aryl Ether | 80-95 | Inferred from similar alkylations |

| Thiol | Thiophenol | Thioether | 85-98 | Inferred from similar alkylations |

| Amine | Benzylamine | Secondary Amine | 70-85 | Inferred from similar alkylations |

Biological Activity of Structurally Related Compounds

The incorporation of difluorinated cyclic systems has proven beneficial in various therapeutic areas. The table below summarizes the biological activities of compounds containing difluorocycloalkane moieties, highlighting the potential of derivatives of this compound.

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |

| Difluorocyclobutane derivatives | IDH1 inhibitor (Ivosidenib) | Oncology | [2] |

| Difluorocyclobutane derivatives | GLS-1 inhibitor | Oncology | [2] |

| Difluorocyclopropane derivatives | Metabotropic glutamate receptor 2 agonist | Neuroscience | [3] |

| Difluorocycloalkanes | General improvement in metabolic stability | Various | [1][2] |

Conclusion

This compound is a promising building block for medicinal chemistry, offering a unique combination of a metabolically stable difluorinated core and a versatile reactive handle. Its application can facilitate the exploration of novel chemical space and the optimization of lead compounds. The provided general protocols serve as a starting point for the synthesis of diverse derivatives, and the data from analogous systems suggest that high-yielding transformations can be expected. The continued exploration of such fluorinated building blocks will undoubtedly contribute to the discovery of new and improved therapeutics.

References

Application Notes and Protocols: Synthesis of PET Imaging Ligands Using Bromo-Difluoro Precursors

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled tracers to visualize and quantify biological processes in vivo. The development of novel PET ligands is crucial for advancing our understanding of disease and for the development of new therapeutics. While a direct application of 2-(2-Bromoethyl)-1,1-difluorocyclopentane in the synthesis of PET imaging ligands is not prominently documented in the reviewed literature, the structural motifs present in this molecule—a bromoethyl group for radiolabeling and a difluorocyclopentane core—are relevant to modern PET chemistry. These application notes provide a detailed overview and generalized protocols for the synthesis of PET imaging ligands using analogous bromo-difluoro precursors, which are instrumental in the development of novel radiotracers.

The primary method for introducing the positron-emitting radionuclide fluorine-18 (¹⁸F, t½ = 109.8 min) into a molecule is through nucleophilic substitution, where a good leaving group, such as bromide, is displaced by [¹⁸F]fluoride. The gem-difluoro moiety is a desirable feature in drug candidates as it can enhance metabolic stability and binding affinity. Therefore, precursors like this compound are theoretically excellent candidates for the synthesis of novel PET tracers.

General Application: Synthesis of a Hypothetical ¹⁸F-Labeled Ligand

This section outlines the general application of a bromo-difluoro precursor in the synthesis of an ¹⁸F-labeled PET ligand. The reaction involves a one-step nucleophilic substitution of the bromide with [¹⁸F]fluoride, followed by purification.

Target Ligand Profile:

-

Biological Target: A G-protein coupled receptor (GPCR) implicated in a neurological disorder.

-

Pharmacophore: The difluorocyclopentane ethyl moiety serves as a key component of the pharmacophore, potentially mimicking a native ligand or enhancing binding properties.

-

Imaging Application: To quantify receptor density and occupancy in the brain.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of ¹⁸F-labeled ligands from bromo-alkane precursors, based on established radiolabeling procedures.

| Parameter | Typical Value | Description |

| Radiochemical Yield (RCY) | 20 - 40% (decay-corrected) | The percentage of initial [¹⁸F]fluoride that is incorporated into the final product. |

| Radiochemical Purity (RCP) | > 98% | The percentage of total radioactivity in the final product that is the desired radioligand. |

| Molar Activity (A_m) | 80 - 150 GBq/µmol | The amount of radioactivity per mole of the compound at the end of synthesis. |

| Synthesis Time | 45 - 60 minutes | The total time required from the end of bombardment to the final formulated product. |

Experimental Protocols

Protocol 1: Automated Radiosynthesis of an ¹⁸F-Labeled Difluorocyclopentane Derivative

This protocol describes a general method for the automated synthesis of an ¹⁸F-labeled PET tracer from a bromo-difluoro precursor using a commercial radiosynthesis module.

Materials:

-

Precursor: this compound derivative (5-10 mg)

-

[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Water for Injection

-

Ethanol, USP

-

Sterile filters (0.22 µm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, Alumina N)

Instrumentation:

-

Automated Radiosynthesis Module (e.g., GE TRACERlab™, Siemens Explora)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Gas Chromatography (GC) system for residual solvent analysis

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution:

-

The aqueous [¹⁸F]fluoride solution is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

-

The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 0.5 mL water).

-

-

Azeotropic Drying:

-

The solvent is removed by heating the reaction vessel under a stream of nitrogen or under vacuum at 110-120 °C to form the reactive, anhydrous K/[¹⁸F]F/K₂₂₂ complex. This step is typically repeated with the addition of anhydrous acetonitrile.

-

-

Radiolabeling Reaction:

-

A solution of the this compound precursor (5-10 mg) in anhydrous DMSO (0.5 - 1.0 mL) is added to the dried K/[¹⁸F]F/K₂₂₂ complex.

-

The reaction mixture is heated at 120-140 °C for 10-15 minutes.

-

-

Purification:

-

The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge to trap the crude product.

-

The trapped product is eluted from the C18 cartridge with acetonitrile and injected into a semi-preparative HPLC system for purification.

-

The HPLC fraction corresponding to the ¹⁸F-labeled product is collected.

-

-

Formulation:

-

The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the final product.

-

The cartridge is washed with sterile water to remove residual HPLC solvents.

-

The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection.

-

The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

-

-

Quality Control:

-

Radiochemical Purity: Determined by analytical HPLC.

-

Residual Solvents: Analyzed by GC.

-

pH: Measured using a pH strip or meter.

-

Radionuclidic Purity: Confirmed by measuring the half-life of the final product.

-

Bacterial Endotoxin Test.

-

Sterility Test.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an ¹⁸F-labeled PET ligand from a bromo-difluoro precursor.

Caption: Automated radiosynthesis workflow for an ¹⁸F-labeled PET ligand.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated using a PET ligand synthesized from a difluorocyclopentane precursor, targeting a G-protein coupled receptor (GPCR).

Caption: GPCR signaling pathway targeted by a hypothetical PET ligand.

Disclaimer: The protocols and data presented are generalized and should be adapted and optimized for specific precursors and target ligands. All work with radioactive materials must be conducted in compliance with institutional and regulatory guidelines for radiation safety.

Application Note: Protocol for the Alkylation of Amines with 2-(2-Bromoethyl)-1,1-difluorocyclopentane

Abstract

This application note provides a detailed protocol for the N-alkylation of primary and secondary amines with the novel fluorinated electrophile, 2-(2-Bromoethyl)-1,1-difluorocyclopentane. The alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. However, these reactions are often complicated by over-alkylation, leading to mixtures of products.[1][2][3] This protocol outlines optimized conditions using a non-nucleophilic base to promote selective mono-alkylation and facilitate product purification. The procedure is applicable to a range of amine substrates, providing a reliable method for the synthesis of novel N-substituted 1,1-difluorocyclopentylethylamines.

Introduction

The introduction of fluorinated moieties into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The 1,1-difluorocyclopentane motif, in particular, offers a rigid, lipophilic scaffold of increasing interest in medicinal chemistry. This protocol details the synthesis of N-substituted amines incorporating this valuable structural unit via a direct alkylation strategy.

The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion.[1][4] A key challenge in amine alkylation is that the resulting secondary or tertiary amine is often more nucleophilic than the starting amine, leading to subsequent alkylations and the formation of complex product mixtures.[2][5] To circumvent this, the described protocol employs a hindered, non-nucleophilic base in a suitable aprotic solvent to neutralize the ammonium salt formed during the reaction and minimize side reactions.

Experimental Protocol

This protocol describes a general procedure for the alkylation of a representative primary amine (benzylamine) and a secondary amine (morpholine) with this compound.

Materials:

-

This compound

-

Benzylamine (or other primary amine)

-

Morpholine (or other secondary amine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq.), anhydrous acetonitrile (10 mL per mmol of amine), and N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

-

Addition of Electrophile: While stirring the solution, add this compound (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Representative Data

The following table summarizes representative results for the alkylation of benzylamine and morpholine with this compound under the conditions described above.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-(2-(1,1-difluorocyclopentan-2-yl)ethyl)benzylamine | 12 | 78 |

| 2 | Morpholine | 4-(2-(1,1-difluorocyclopentan-2-yl)ethyl)morpholine | 8 | 85 |

Note: The data presented are representative and may vary based on the specific amine substrate and reaction scale.

Visualizations

Alkylation Reaction Scheme

References

- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-(2-Bromoethyl)-1,1-difluorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-(2-bromoethyl)-1,1-difluorocyclopentane. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the gem-difluoro group, which can modulate the physicochemical properties of molecules. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for structurally similar unactivated secondary alkyl bromides. While specific data for the title compound is not extensively available in the current literature, these protocols offer robust starting points for reaction optimization and exploration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For unactivated secondary alkyl bromides like this compound, the choice of a suitable palladium catalyst and ligand is crucial to overcome challenges such as slow oxidative addition and competing β-hydride elimination.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Secondary Alkyl Bromides

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner |

| 1 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 75-85 | Arylboronic acid |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 70-80 | Heteroarylboronic acid |

| 3 | PdCl₂(dppf) | - | NaOtBu | THF | 65 | 24 | 65-75 | Vinylboronic acid |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

-

Add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Add a degassed mixture of toluene and water (10:1 v/v) to achieve a substrate concentration of 0.1 M.

-

Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. For unactivated secondary alkyl bromides, the reaction often requires elevated temperatures and specific ligand systems to promote the desired transformation and suppress side reactions.

Table 2: Representative Conditions for Heck Reaction of Secondary Alkyl Bromides

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner |

| 1 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 60-70 | Styrene |

| 2 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 18 | 55-65 | n-Butyl acrylate |

| 3 | Herrmann's Catalyst | - | NaOAc | NMP | 120 | 16 | 65-75 | Methyl methacrylate |

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a sealed tube, combine this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).

-

Add anhydrous, degassed DMF to achieve a substrate concentration of 0.2 M.

-

Add triethylamine (2.0 equiv) to the mixture.

-

Seal the tube tightly and heat the reaction to 100 °C with stirring.

-

Monitor the reaction by GC-MS.

-

After 24 hours, cool the reaction to room temperature.

-

Dilute with diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the coupled product.

Experimental Workflow Diagram: Heck Reaction

Caption: Step-by-step workflow for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide. The use of a copper co-catalyst is common, although copper-free conditions have also been developed. For unactivated secondary alkyl bromides, N-heterocyclic carbene (NHC) ligands have been shown to be effective.

Table 3: Representative Conditions for Sonogashira Coupling of Secondary Alkyl Bromides

| Entry | Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner |

| 1 | Pd(OAc)₂ | IPr·HCl | CuI | i-Pr₂NEt | Toluene | 60 | 12 | 70-80 | Phenylacetylene |

| 2 | PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF | 50 | 16 | 65-75 | 1-Octyne |

| 3 | [Pd(IPr)(cinnamyl)Cl] | - | - | Cs₂CO₃ | Dioxane | 80 | 24 | 60-70 | Trimethylsilylacetylene |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (i-Pr₂NEt)

-

Toluene

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂ (2 mol%), IPr·HCl (4 mol%), and CuI (5 mol%) under an inert atmosphere.

-

Add this compound (1.0 equiv) and phenylacetylene (1.5 equiv).

-

Add degassed toluene to a concentration of 0.2 M, followed by the addition of i-Pr₂NEt (3.0 equiv).

-

Seal the tube and heat the mixture to 60 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed (typically 12 hours), cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired alkyne.

Signaling Pathway Diagram: Sonogashira Catalytic Cycles

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The reaction of unactivated secondary alkyl bromides requires carefully selected bulky, electron-rich phosphine ligands to achieve good yields and prevent side reactions.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Secondary Alkyl Bromides

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner |

| 1 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 12 | 80-90 | Aniline |

| 2 | Pd(OAc)₂ | BrettPhos | LHMDS | 1,4-Dioxane | 80 | 18 | 75-85 | Benzylamine |

| 3 | [Pd(cinnamyl)Cl]₂ | Xantphos | K₃PO₄ | t-BuOH | 110 | 24 | 70-80 | Morpholine |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and NaOtBu (1.5 equiv).

-

Add this compound (1.0 equiv) and aniline (1.2 equiv).

-

Add anhydrous, degassed toluene to achieve a substrate concentration of 0.1 M.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

After 12-16 hours, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired arylamine.

Logical Relationship Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is essential to perform all reactions under appropriate safety precautions and in a well-ventilated fume hood.

Application Notes and Protocols for Investigating the Biological Activity of Novel 2-(2-Bromoethyl)-1,1-difluorocyclopentane Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific biological activity data for 2-(2-Bromoethyl)-1,1-difluorocyclopentane derivatives are not publicly available. The following application notes and protocols, therefore, provide a general framework for the initial biological characterization of novel chemical entities, using this class of compounds as a hypothetical example. The protocols described are standard methodologies used in early-stage drug discovery.

Data Presentation: Summarizing Biological Activity

Quantitative data from primary screening and dose-response studies should be organized systematically to facilitate comparison between different derivatives and against control compounds. The table below serves as a template for summarizing key biological activity parameters.

Table 1: Summary of In Vitro Biological Activity of this compound Derivatives

| Compound ID | Target/Assay | Activity (IC₅₀/EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) in HeLa cells | Selectivity Index (SI = CC₅₀/IC₅₀) | Notes |

| Derivative-01 | Enzyme X Inhibition | Data | Data | Data | e.g., Competitive inhibitor |

| Derivative-02 | Receptor Y Binding | Data | Data | Data | e.g., Antagonist activity |

| Derivative-03 | Anti-proliferative | Data | Data | Data | e.g., Active against A549 cell line |

| Positive Control | e.g., Doxorubicin | Data | Data | Data | Reference compound |

| Negative Control | e.g., Vehicle (DMSO) | >100 | >100 | N/A | No significant activity |

Experimental Protocols

The following are generalized protocols for foundational assays in the biological evaluation of novel compounds.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is designed to assess the effect of the test compounds on the metabolic activity of cultured cells, which serves as an indicator of cell viability and cytotoxicity.[1][2][3]

Materials:

-

Test compounds (e.g., this compound derivatives) dissolved in DMSO.

-

Mammalian cell line (e.g., HeLa, A549, or a cell line relevant to the therapeutic target).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

96-well flat-bottom sterile microplates.

-

Multi-channel pipette and sterile tips.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1] Incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2]

-